Superior In Vivo Potency: Dose-Sparing Effect in Murine Candidiasis Model
In a murine model of Candida albicans infection, butoconazole nitrate (BN) demonstrated significantly higher potency than miconazole, as measured by the dose required to achieve equivalent pharmacological activity. This demonstrates a substantial dose-sparing advantage [1].
| Evidence Dimension | Concentration required for equivalent antifungal activity |
|---|---|
| Target Compound Data | 0.25% Butoconazole |
| Comparator Or Baseline | 4% Miconazole |
| Quantified Difference | 16-fold lower concentration for BN to achieve similar effect |
| Conditions | Mouse model of Candida albicans infection; dose-effect experiment |
Why This Matters
This 16-fold potency advantage enables effective therapy at lower drug concentrations, which is critical for minimizing potential local irritation and optimizing formulation strategies for sustained release.
- [1] ChemicalBook. Pharmacological effects of butoconazole nitrate (硝酸布康唑的药理作用). Published March 10, 2020. View Source
